molecular formula C13H17NO2S B2460734 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 831245-55-7

3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B2460734
CAS No.: 831245-55-7
M. Wt: 251.34
InChI Key: RQZRQRIKMVNRKK-UHFFFAOYSA-N
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Description

3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a sulfone-containing heterocyclic compound featuring a 2,3-dihydrothiophene 1,1-dioxide core substituted at the 3-position with an amino group bearing a 4-isopropylphenyl moiety. This compound is part of a broader class of α-sulfones (2,3-dihydrothiophene 1,1-dioxide derivatives), which are distinct from β-sulfones (2,5-dihydrothiophene 1,1-dioxides) due to the conjugation of the double bond with the sulfone group .

Properties

IUPAC Name

1,1-dioxo-N-(4-propan-2-ylphenyl)-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-10(2)11-3-5-12(6-4-11)14-13-7-8-17(15,16)9-13/h3-8,10,13-14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZRQRIKMVNRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves the reaction of 4-isopropylaniline with a suitable thiophene derivative under specific conditions. One common method involves the use of a cyclization reaction where the amino group of 4-isopropylaniline reacts with a thiophene precursor in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a thiophene ring with an isopropylphenyl amino group attached. Its molecular formula is C13H15NOS2C_{13}H_{15}NOS_2, which indicates the presence of nitrogen and sulfur, elements known for their biological activity. The unique arrangement of atoms contributes to its reactivity and interaction with biological systems.

Antitumor Properties

Recent studies have highlighted the antitumor potential of 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that derivatives of thiophene compounds can inhibit tumor growth effectively, with IC50 values indicating potent activity against human cancer cells .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Research indicates that thiophene derivatives can exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its structural modifications are being studied to enhance efficacy and reduce toxicity. The compound's ability to interact with specific biological targets makes it a candidate for further pharmacological investigations.

Polymer Chemistry

In material science, thiophene derivatives are utilized in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices can improve electrical conductivity and thermal stability. These properties are essential for applications in organic electronics and photovoltaic devices.

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials with tailored properties. For example, it can be used in the fabrication of sensors or catalysts due to its unique electronic properties derived from the thiophene moiety.

Case Studies and Research Findings

StudyFocusFindings
NCI EvaluationAntitumor ActivityShowed significant inhibition against multiple cancer cell lines with promising IC50 values .
Antimicrobial ResearchMicrobial ActivityDemonstrated effectiveness against various pathogens, indicating potential as an antimicrobial agent .
Polymer SynthesisConductive PolymersEnhanced electrical properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in the substituents attached to the 3-amino position of the 2,3-dihydrothiophene 1,1-dioxide ring. Key examples include:

Compound Name Substituent on Aromatic Ring Molecular Weight (g/mol) Key Features
3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide 4-Isopropylphenyl ~265.38* Bulky isopropyl group enhances lipophilicity; potential steric effects
3-((3,5-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide 3,5-Dimethylphenyl 237.32 Symmetric methyl groups may improve crystallinity; moderate polarity
3-(4-Methoxyphenyl)-2,3-dihydrothiophene 1,1-dioxide 4-Methoxyphenyl ~224.28* Methoxy group increases electron density; may enhance H-bonding capacity
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride Benzyl ~271.78* Charged hydrochloride salt improves solubility; benzyl group adds bulk

*Calculated based on molecular formulas from evidence.

Physicochemical Properties

  • Planarity and Conformation: The 2,3-dihydrothiophene 1,1-dioxide ring is planar in unsubstituted forms (). Substituents like the 4-isopropylphenyl group may induce slight non-planarity, similar to halogenated derivatives (e.g., 3,3,4,4-tetrachloro analogs) .
  • Solubility : The 4-isopropylphenyl group increases hydrophobicity compared to polar analogs like the 4-methoxyphenyl derivative. Hydrochloride salts (e.g., ) exhibit enhanced aqueous solubility .
  • Thermal Stability : Sulfone derivatives generally exhibit high thermal stability. Halogenated analogs (e.g., 3-bromo-2,3-dihydrothiophene 1,1-dioxide) may decompose under harsh conditions, while aryl-substituted derivatives are more robust .

Biological Activity

The compound 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is part of a class of thiophene derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O2_{2}S
  • Molecular Weight : 249.33 g/mol

Structural Characteristics :

  • The compound features a thiophene ring with a sulfone group (1,1-dioxide) and an isopropylphenyl amino substituent, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that thiophene derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that thiophene derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Certain derivatives have shown promise in selectively targeting cancer cells while sparing normal cells.
  • Neuropharmacological Effects : Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly serotonin receptors.

The exact mechanism of action for this specific compound remains under investigation. However, it is hypothesized that:

  • The amino group may facilitate interactions with neurotransmitter receptors, potentially modulating their activity.
  • The thiophene ring could play a role in electron transfer processes, impacting cellular signaling pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Study 3: Neuropharmacological Effects

Research exploring the interaction with serotonin receptors showed that modifications in the structure led to varying degrees of agonistic activity. The compound was found to enhance serotonin signaling in neuronal cultures .

Data Table

Activity Target Organism/Cells Effect Observed Reference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerHuman cancer cell linesInduction of apoptosis
NeuropharmacologicalSerotonin receptorsEnhanced signaling

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